molecular formula C22H15ClN4O4 B2443507 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207050-30-3

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2443507
CAS RN: 1207050-30-3
M. Wt: 434.84
InChI Key: DBPUKJMKWLUXQS-UHFFFAOYSA-N
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Description

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15ClN4O4 and its molecular weight is 434.84. The purity is usually 95%.
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Scientific Research Applications

Cancer Research and Antitumor Activity

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, and similar compounds, have been explored for their potential in cancer research. For instance, a related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, demonstrated notable in vitro anti-breast cancer activity and anti-inflammatory effects without being toxic to human blood cells. The compound showed cytotoxicity with an IC50 of 42.30 µM, indicating its potential in cancer treatment research (Uwabagira & Sarojini, 2019). Other studies have highlighted quinazoline-2,4(1H,3H)-diones as possessing a range of biological activities, including antitumor proliferation. Compounds in this class have been shown to inhibit the in vitro growth of human tumor cell lines, indicating their therapeutic potential in oncology (Zhou, Xie, & Liu, 2013).

Antibacterial and Antimicrobial Properties

The structural analogs of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione also show promise in antimicrobial research. A related compound, synthesized from visnagenone or khellinone, exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi (Abu‐Hashem, 2018). This indicates the potential for these compounds in developing new antimicrobial agents.

Synthesis and Characterization for Medicinal Chemistry

The synthesis and characterization of such compounds are critical in advancing medicinal chemistry. For example, studies have been conducted on the synthesis, spectroscopic analysis, and docking studies of novel derivatives, like 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. These studies provide valuable insights into the molecular structure, reactivity, and potential biological activity of these compounds (Murugesan et al., 2021).

Green Chemistry Applications

Some research has also focused on the environmentally friendly synthesis of quinazoline-2,4(1H,3H)-diones, using ionic liquids as dual solvent-catalysts. This approach represents an advancement in green chemistry, offering a more sustainable and efficient method for producing these compounds (Lu et al., 2014).

properties

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-17-9-3-1-7-15(17)20-24-19(31-25-20)13-26-18-10-4-2-8-16(18)21(28)27(22(26)29)12-14-6-5-11-30-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPUKJMKWLUXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=CC=C4Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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